Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonic esters These compounds are characterized by the presence of two ester groups attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the benzyl chloride. The reaction conditions generally include:
Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, ethanol, room temperature
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux
Decarboxylation: Heat, typically above 100°C
Major Products
Nucleophilic Substitution: Substituted malonates
Hydrolysis: Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonic acid
Decarboxylation: Substituted acetic acids
Scientific Research Applications
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate involves its ability to act as a nucleophile due to the presence of the amino group. This nucleophilicity allows it to participate in various substitution reactions, forming new carbon-carbon and carbon-nitrogen bonds. The ester groups can also undergo hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler malonic ester without the amino and benzyl substituents.
Diethyl aminomalonate: Contains an amino group but lacks the benzyl substituent.
Diethyl 2-(2-chlorobenzyl)malonate: Similar structure but without the amino group.
Uniqueness
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both the amino group and the 2-chloro-4-methylbenzyl substituent
Properties
Molecular Formula |
C15H20ClNO4 |
---|---|
Molecular Weight |
313.77 g/mol |
IUPAC Name |
diethyl 2-amino-2-[(2-chloro-4-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20ClNO4/c1-4-20-13(18)15(17,14(19)21-5-2)9-11-7-6-10(3)8-12(11)16/h6-8H,4-5,9,17H2,1-3H3 |
InChI Key |
YVTSKPZXXFTFES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.